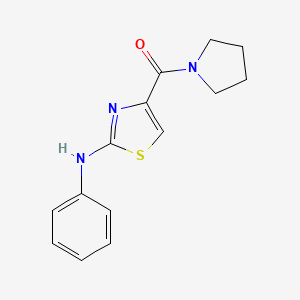
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone, also known as PAT-M1, is a small molecule drug candidate that has been studied for its potential therapeutic applications. This compound has a unique chemical structure that is composed of a thiazole ring, a phenyl group, and a pyrrolidine ring.
作用機序
The mechanism of action of (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to inhibit the activity of the enzyme HDAC6, which plays a role in the regulation of cell growth and survival. Additionally, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway.
Biochemical and Physiological Effects:
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to have several biochemical and physiological effects. In cancer research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurological research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to improve cognitive function and protect against neurodegeneration. In inflammation research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to reduce inflammation and pain.
実験室実験の利点と制限
One advantage of using (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone in lab experiments is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of action of certain enzymes and signaling pathways. Additionally, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to have therapeutic potential in several areas of research, making it a promising drug candidate. However, one limitation of using (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone. One direction is to further investigate its mechanisms of action and its potential therapeutic applications in cancer, neurological disorders, and inflammation. Another direction is to develop more efficient synthesis methods for (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone and other related compounds. Additionally, it may be possible to modify the chemical structure of (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone to improve its solubility and other properties, making it a more effective drug candidate.
合成法
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the formation of the thiazole ring, the addition of the phenyl group, and the attachment of the pyrrolidine ring. The synthesis method has been described in detail in several research articles, and it involves the use of various reagents and catalysts.
科学的研究の応用
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been studied for its potential therapeutic applications in several areas of research. Some of the most notable research areas include cancer treatment, neurological disorders, and inflammation. In cancer research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In inflammation research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to reduce inflammation and pain.
特性
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13(17-8-4-5-9-17)12-10-19-14(16-12)15-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBZHTCHYKDUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



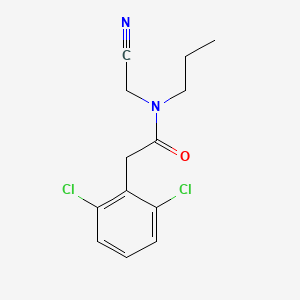
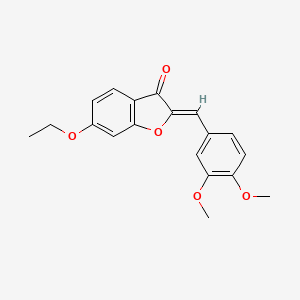
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)
![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)
![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)

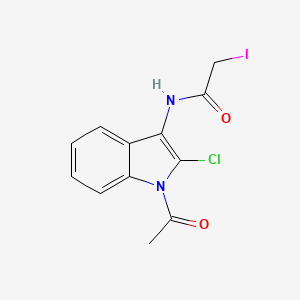
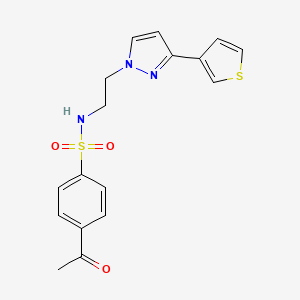
![2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2819897.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819898.png)
![N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2819902.png)
